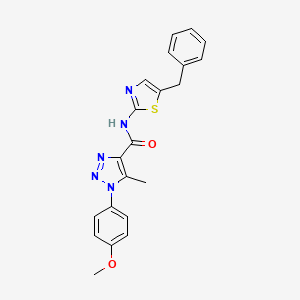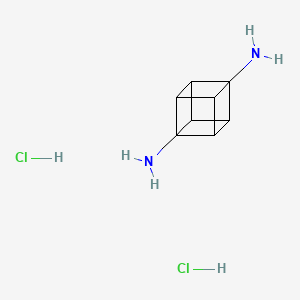
1,4-Diaminocubane dihydrochloride
描述
1,4-Diaminocubane dihydrochloride, also known as DAC, is a chemical compound that has been used in scientific research for its potential therapeutic properties. DAC belongs to a class of compounds known as cubanes, which are characterized by their unique cage-like structure. The compound has been studied for its ability to act as a potential drug candidate for a variety of diseases.
作用机制
The mechanism of action of 1,4-Diaminocubane dihydrochloride is not fully understood. However, studies have shown that the compound is able to interact with specific targets in the body, including enzymes and receptors. 1,4-Diaminocubane dihydrochloride has been shown to inhibit the activity of enzymes that are involved in the development of cancer, which may explain its anti-tumor activity. In addition, the compound has been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential use as a treatment for neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 1,4-Diaminocubane dihydrochloride has a number of biochemical and physiological effects in the body. The compound has been shown to exhibit anti-inflammatory activity by reducing the production of certain cytokines that are involved in the inflammatory response. In addition, 1,4-Diaminocubane dihydrochloride has been shown to inhibit the activity of certain enzymes that play a role in the development of cancer. The compound has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential use as a treatment for neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 1,4-Diaminocubane dihydrochloride in lab experiments is its potential therapeutic properties. The compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities, making it a promising candidate for the development of new drugs. In addition, 1,4-Diaminocubane dihydrochloride has been shown to be relatively stable under a variety of conditions, which makes it easier to handle and store in the lab. However, one of the main limitations of using 1,4-Diaminocubane dihydrochloride in lab experiments is its complex synthesis method. The process is time-consuming and requires specialized equipment and expertise, which can make it difficult for researchers to obtain the compound.
未来方向
There are a number of future directions for the use of 1,4-Diaminocubane dihydrochloride in scientific research. One potential direction is the development of new drugs that are based on the structure of 1,4-Diaminocubane dihydrochloride. The compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities, making it a promising candidate for drug development. In addition, 1,4-Diaminocubane dihydrochloride has been studied for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential future direction is the development of new synthesis methods for 1,4-Diaminocubane dihydrochloride. The current synthesis method is complex and time-consuming, which can make it difficult for researchers to obtain the compound. Developing new synthesis methods could make it easier for researchers to obtain 1,4-Diaminocubane dihydrochloride and study its potential therapeutic properties.
科学研究应用
1,4-Diaminocubane dihydrochloride has been studied extensively for its potential therapeutic properties. The compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. In addition, 1,4-Diaminocubane dihydrochloride has been studied for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been investigated for its ability to act as an inhibitor of certain enzymes that play a role in the development of cancer.
属性
IUPAC Name |
cubane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10;;/h1-6H,9-10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDHJELXCHPFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diaminocubane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



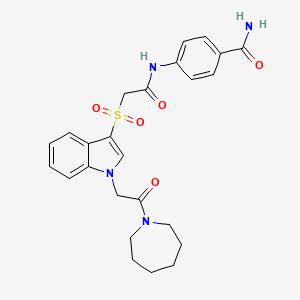
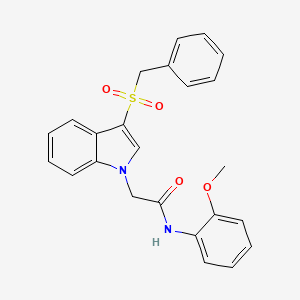
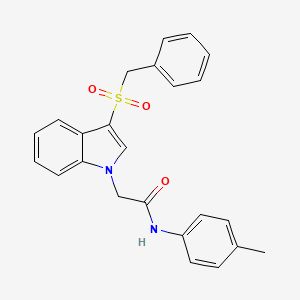
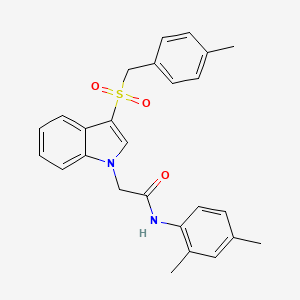
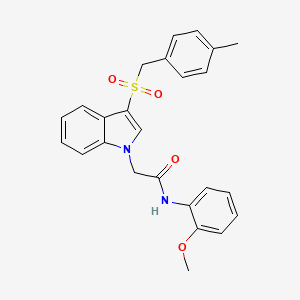

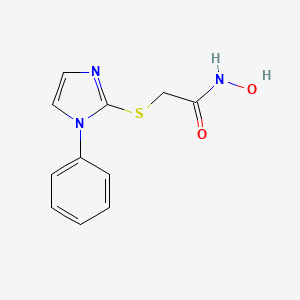

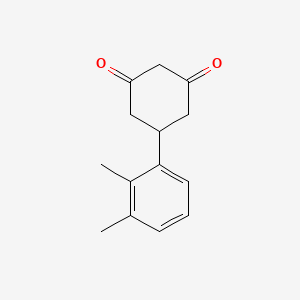
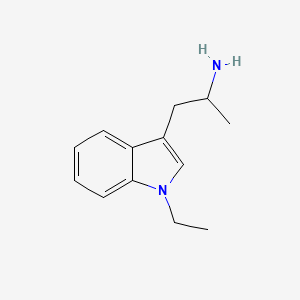
![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3292587.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3292589.png)
